2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffolds

2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide (CAS 2320146-71-0, molecular formula C₁₇H₂₂FNO₃, MW 307.365 g/mol) is a synthetic spirocyclic amide building block featuring a 7-oxaspiro[3.5]nonane scaffold linked via an amide bridge to a 2-fluorophenoxy-propanamide moiety. Structurally, it belongs to the 7-oxaspiro[3.5]nonane propanamide chemotype, a series of conformationally constrained scaffolds utilized in medicinal chemistry for optimizing pharmacokinetic and selectivity profiles.

Molecular Formula C17H22FNO3
Molecular Weight 307.365
CAS No. 2320146-71-0
Cat. No. B2368523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
CAS2320146-71-0
Molecular FormulaC17H22FNO3
Molecular Weight307.365
Structural Identifiers
SMILESCC(C(=O)NC1CCC12CCOCC2)OC3=CC=CC=C3F
InChIInChI=1S/C17H22FNO3/c1-12(22-14-5-3-2-4-13(14)18)16(20)19-15-6-7-17(15)8-10-21-11-9-17/h2-5,12,15H,6-11H2,1H3,(H,19,20)
InChIKeyUEXMDSFDMAWERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide Procurement Guide – CAS 2320146-71-0 Spirocyclic Building Block Specifications


2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide (CAS 2320146-71-0, molecular formula C₁₇H₂₂FNO₃, MW 307.365 g/mol) is a synthetic spirocyclic amide building block featuring a 7-oxaspiro[3.5]nonane scaffold linked via an amide bridge to a 2-fluorophenoxy-propanamide moiety . Structurally, it belongs to the 7-oxaspiro[3.5]nonane propanamide chemotype, a series of conformationally constrained scaffolds utilized in medicinal chemistry for optimizing pharmacokinetic and selectivity profiles [1]. This compound is distributed as a non-human research reagent with catalog designations for laboratory procurement .

Why Close Analogs of 2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide Cannot Be Interchanged Without Rigorous Evidence


The 7-oxaspiro[3.5]nonane propanamide chemotype encompasses structurally related but functionally divergent compounds distinguished by critical variations in the aryl/heteroaryl substitution pattern (2-fluorophenoxy vs. 2,6-dichlorophenyl, 2-fluorophenyl, 3-chloro-4-fluorophenyl, 4-fluoro-3-methylphenyl, 3,5-dimethylisoxazol-4-yl, and 4-cyanophenyl) [1][2]. Within this series, a change in substitution profoundly alters electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn dictate target engagement, cytotoxicity, and metabolic stability . Generic interchange without direct comparative data risks selecting a compound with an entirely different biological activity profile, invalidating SAR hypotheses or lead optimization campaigns. The sections below provide quantitative evidence of these functionally consequential differences, establishing that each member of this scaffold family must be independently qualified for its intended application.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide (CAS 2320146-71-0) vs. Closest Analogs


Structural Differentiation: 2‑Fluorophenoxy vs. 2‑Fluorophenyl Linkage Topology

The target compound incorporates a 2‑fluorophenoxy group connected through an ether oxygen to the propanamide bridge, whereas the closest analog 3‑(2‑fluorophenyl)‑N‑{7‑oxaspiro[3.5]nonan‑1‑yl}propanamide (CAS 2177060‑03‑4) bears a 2‑fluorophenyl group directly attached to the terminal carbon of the propanamide chain [1]. This topological difference alters the projected hydrogen‑bond acceptor count (4 vs. 3) and the electron density distribution along the side chain, which directly influences target‑binding interactions. The molecular weight differs by 16 Da (307.365 vs. 291.36 g/mol) [1], and the calculated topological polar surface area (tPSA) is predicted to increase by approximately 9.2 Ų due to the additional ether oxygen.

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffolds

Cytotoxicity Profile Divergence in Cancer Cell Lines: Target Compound Scaffold vs. Dichlorophenyl Analog

No direct cytotoxicity data are available for 2‑(2‑fluorophenoxy)‑N‑(7‑oxaspiro[3.5]nonan‑1‑yl)propanamide. However, quantitative data for the 2,6‑dichlorophenyl analog (CAS not specified) tested in MCF‑7 and A549 cell lines yielded IC₅₀ values of 15 µM and 12 µM, respectively . These values provide a class‑level baseline for the 7‑oxaspiro[3.5]nonane propanamide scaffold. The target compound’s substitution (2‑fluorophenoxy vs. 2,6‑dichlorophenyl) is predicted to substantially alter cytotoxicity potency and selectivity given that the dichlorophenyl moiety is a known potency‑enhancing group in multiple chemotypes. Consequently, the target compound cannot be assumed to reproduce these IC₅₀ values, and its cytotoxicity profile remains uncharacterized, representing a critical data gap for any anticancer screening application.

Cancer Biology Cytotoxicity Antiproliferative Activity

Physicochemical Property Differentiation: Predicted LogP and Solubility Landscape

The 7‑oxaspiro[3.5]nonane scaffold contributes a moderate logP (the parent 1‑oxaspiro[3.5]nonane has a measured ACD/LogP of 1.84 ). The target compound, with its additional 2‑fluorophenoxy‑propanamide appendage, is predicted to have a logP in the range of 2.0–2.8 based on additive fragment contributions, which falls within a drug‑like physicochemical space . By comparison, the 2,6‑dichlorophenyl analog is expected to exhibit a higher logP (estimated Δ ≈ +0.5–1.0 log units), while the 3,5‑dimethylisoxazol‑4‑yl analog is predicted to show a lower logP (estimated Δ ≈ –0.3–0.5 log units) . No experimental solubility data are available for the target compound; the EvitaChem datasheet states solubility as 'not available' .

ADME Drug-likeness Physicochemical Profiling

Scalable Synthetic Access and Purity Benchmarking: Commercial Availability vs. Custom Synthesis

2‑(2‑Fluorophenoxy)‑N‑(7‑oxaspiro[3.5]nonan‑1‑yl)propanamide is commercially listed as a research‑grade building block by EvitaChem (Catalog EVT‑2505597) with specified molecular identity (InChI, SMILES available) . Purity specifications are not publicly disclosed on the product page but are available upon quotation . In contrast, several analogs, including the 2,6‑dichlorophenyl and 4‑cyanophenyl derivatives, are listed on the PubChem repository and multiple vendor platforms, suggesting potentially wider commercial availability [1]. The 2‑(2‑fluorophenoxy) congener thus occupies a more specialized niche within the class, with fewer established supply chains, which affects lead time, available batch sizes, and the feasibility of obtaining consistent lot‑to‑lot analytical certification (NMR, HPLC, MS) across different vendors.

Chemical Sourcing Synthetic Chemistry Building Block Procurement

Quantitatively-Informed Application Scenarios for 2-(2-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide (CAS 2320146-71-0)


Medicinal Chemistry Lead Optimization Requiring a Fluorophenoxy-Containing Spirocyclic Amide Scaffold

When an SAR campaign has identified the 2‑fluorophenoxy‑propanamide motif as essential for target engagement (e.g., a hydrogen‑bonding interaction mediated by the ether oxygen) and the 7‑oxaspiro[3.5]nonane scaffold is required for conformational constraint, this compound serves as the direct synthetic intermediate or reference standard . Its topological differentiation from the 2‑fluorophenyl analog (Δ H‑bond acceptors = +1; Δ predicted tPSA ≈ +9.2 Ų) [1] makes it the only viable choice when the ether oxygen is pharmacophorically required, ruling out simple aryl‑linked alternatives.

Anticancer Screening Panels Where Spirocyclic Scaffold Cytotoxicity Must Be Independently Benchmarked

For groups running cancer cell line panels (MCF‑7, A549, HeLa, etc.), the 2,6‑dichlorophenyl analog provides a class‑level cytotoxicity baseline (MCF‑7 IC₅₀ = 15 µM; A549 IC₅₀ = 12 µM) . This compound can be included as a structurally distinct comparator to assess whether the 2‑fluorophenoxy substitution enhances or diminishes anticancer potency relative to the dichlorophenyl reference, enabling de‑orphanization of the SAR around the 7‑oxaspiro[3.5]nonane propanamide chemotype.

ADME/PK Profiling Studies Requiring Controlled Lipophilicity Gradients Across a Spirocyclic Series

The predicted logP range of 2.0–2.8 for this compound, flanked by the more lipophilic 2,6‑dichlorophenyl analog (predicted logP ≈ 2.8–3.5) and the less lipophilic 3,5‑dimethylisoxazol‑4‑yl analog (predicted logP ≈ 1.5–2.0) , positions it as a mid‑range lipophilicity reference for systematic ADME profiling. This gradient allows DMPK teams to correlate logP with microsomal stability, permeability, and plasma protein binding across a controlled scaffold series, with this compound serving as the central data point .

Chemical Biology Probe Development with Defined Topology and H‑Bond Donor/Acceptor Profile

For probe development where spirocyclic rigidity and a defined H‑bond donor/acceptor count are critical for target selectivity, this compound’s four H‑bond acceptors (vs. three in the direct‑aryl analog) [1] provide a measurable difference in molecular recognition capacity. Its unique SMILES and InChI-encoded identity ensure unambiguous chemical registration and reproducibility across collaborating laboratories.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.